1H-Pyrazolo[4,3-c]pyridin-6-amine
Overview
Description
1H-Pyrazolo[4,3-c]pyridin-6-amine is a heterocyclic compound with the molecular formula C6H6N4 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 134.14 .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine and its derivatives has been reported in several studies . For instance, a practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been described, which shows good detonation performances and low sensitivities . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[4,3-c]pyridin-6-amine is characterized by a pyrazole ring fused with a pyridine ring . The InChI code for this compound is 1S/C6H6N4/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10) and the InChI key is MICAWGSNBAKABL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[4,3-c]pyridin-6-amine are mostly related to its synthesis . The synthesis of energetic ionic molecules is mostly limited to the designing of anionic moieties .Physical And Chemical Properties Analysis
1H-Pyrazolo[4,3-c]pyridin-6-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 134.14 .Scientific Research Applications
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Biomedical Applications
- The compound “1H-Pyrazolo[3,4-b]pyridines” has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- This compound has been used in the synthesis of various drugs and inhibitors. For example, the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
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Synthesis of Energetic Ionic Compounds
- A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported . These compounds show good detonation performances and low sensitivities . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides, which highlights its importance in the field of heterocyclic chemistry .
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Antitumor Activity
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Inhibitors of CCL2-induced Chemotaxis
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Inhibitors of Mitogen-Activated Protein Kinases
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Antiviral Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICAWGSNBAKABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733841 | |
Record name | 1H-Pyrazolo[4,3-c]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-c]pyridin-6-amine | |
CAS RN |
1206976-02-4 | |
Record name | 1H-Pyrazolo[4,3-c]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-1H-pyrazolo[4,3-c]pyridine 96% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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